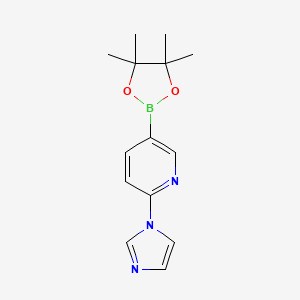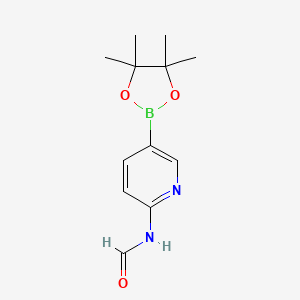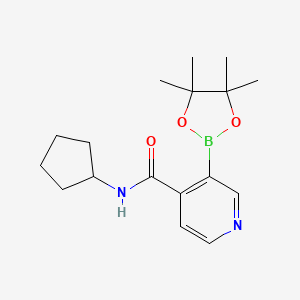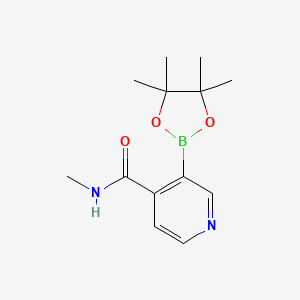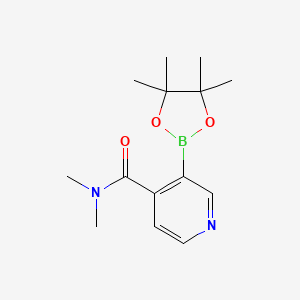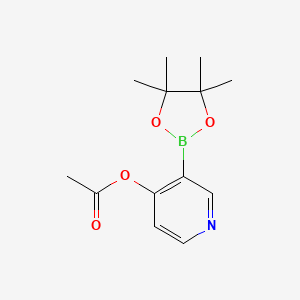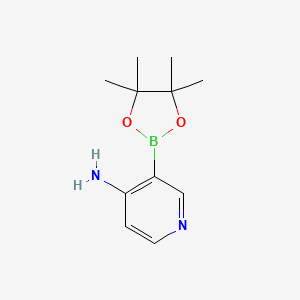
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of boronic esters like 4-Aminopyridine-3-boronic acid pinacol ester often involves borylation approaches . Protodeboronation of alkyl boronic esters is a method that has been developed, which utilizes a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
Pinacol boronic esters, such as 4-Aminopyridine-3-boronic acid pinacol ester, are involved in various chemical reactions. They are particularly important in the Suzuki–Miyaura coupling, a carbon–carbon bond-forming reaction . Protodeboronation of these esters has also been reported .Aplicaciones Científicas De Investigación
Synthesis Applications
4-Aminopyridine-3-boronic acid pinacol ester is a key intermediate in the synthesis of various compounds. Its use as a robust and versatile building block for creating diverse compound libraries is notable. It is particularly useful in microwave-assisted, metal-catalyzed, multicomponent reactions, demonstrating its potential in rapid and efficient synthesis methods. An example includes the synthesis of 2,6-disubstituted-3-amino-imidazopyridines (Dimauro & Kennedy, 2007).
Analytical Challenges and Solutions
The analysis of pinacolboronate esters, such as 4-Aminopyridine-3-boronic acid pinacol ester, presents unique challenges due to their facile hydrolysis to the corresponding boronic acids, which are poorly soluble in organic solvents. Addressing these challenges, unconventional approaches were developed to stabilize and adequately solubilize its boronic acid for chromatographic purity assessment (Zhong et al., 2012).
Development of Synthesis Processes
Efficient synthesis processes have been developed for compounds related to 4-Aminopyridine-3-boronic acid pinacol ester. For example, a practical and cost-effective synthesis of (2-aminopyrimidin-5-yl) boronic acid highlights the importance of these compounds in large-scale industrial applications (Patel et al., 2016).
Applications in Polymer Chemistry
The compound has been utilized in the field of polymer chemistry as well. The preparation of polymers using pinacol ester derivatized (co)polymers, with further deprotection yielding free boronic acid polymers, demonstrates its versatility in creating well-defined water-soluble boronic acid (co)polymers (Cambre et al., 2007).
Metal- and Additive-Free Synthesis
A metal- and additive-free method for synthesizing boronic acids and esters, including those related to 4-Aminopyridine-3-boronic acid pinacol ester, has been developed. This method offers a simpler, more environmentally friendly approach to producing these compounds without the need for toxic metal catalysts or ligands (Mfuh et al., 2017).
Other Notable Applications
- Building blocks in organosilatrane synthesis (Brennan et al., 2014).
- Transformation into various substituted azulenes in medicinal chemistry (Fujinaga et al., 2008).
- Reversed-phase HPLC method for the determination of boronic acids, crucial in the Suzuki-Miyaura coupling reaction (Joshi et al., 2013).
Mecanismo De Acción
Target of Action
Boronic esters, in general, are known to be valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
Boronic esters are known to undergo transformations into other functional groups, which can lead to the formation of new c–c, c–o, c–n, c–x, or c–h bonds at stereogenic centers . These transformations can either retain the high enantioenrichment of the starting boronic ester through a stereoretentive pathway or lead to a stereoinvertive pathway .
Biochemical Pathways
The transformations of boronic esters into other functional groups can provide access to a broad array of diverse molecules with high enantioselectivity . This suggests that the compound could potentially influence a wide range of biochemical pathways depending on the specific functional groups formed during its transformations.
Pharmacokinetics
It’s known that the solubility and stability of boronic esters can be influenced by the conversion to boron salts . This could potentially impact the bioavailability of the compound.
Result of Action
The transformations of boronic esters into other functional groups can lead to the formation of new bonds at stereogenic centers , which could potentially result in significant changes at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of 4-Aminopyridine-3-boronic acid pinacol ester can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters is known to be influenced by the pH of the environment, with the reaction being considerably accelerated at physiological pH . Additionally, the compound’s stability can be affected by exposure to air and moisture .
Propiedades
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O2/c1-10(2)11(3,4)16-12(15-10)8-7-14-6-5-9(8)13/h5-7H,1-4H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFQBGDZODWIET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


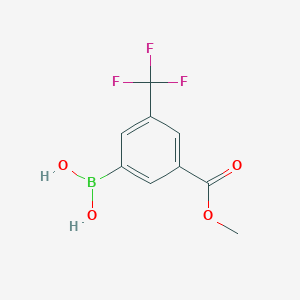
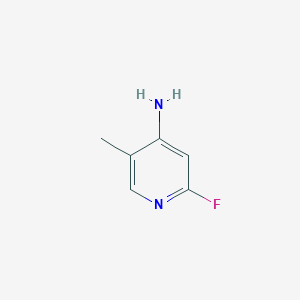
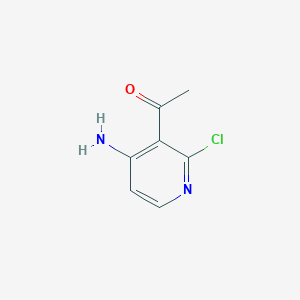
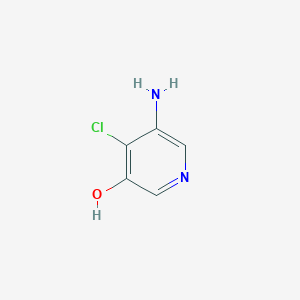

![6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester](/img/structure/B6338074.png)
